molecular formula C19H17N3O4 B2509975 3-phenoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 921586-47-2

3-phenoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2509975
CAS RN: 921586-47-2
M. Wt: 351.362
InChI Key: NGAYHYPYTJUYOD-UHFFFAOYSA-N
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Description

3-phenoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Properties

1,3,4-Oxadiazole derivatives, including the compound , exhibit promising anticancer properties. Researchers have identified their potential as chemotherapeutic agents. These compounds interfere with cancer cell growth, proliferation, and metastasis. Further studies are needed to elucidate specific mechanisms and optimize their efficacy .

Anti-inflammatory Effects

The same compound has demonstrated anti-inflammatory activity. By modulating inflammatory pathways, it may help mitigate inflammation-related diseases. Researchers are investigating its potential as a novel anti-inflammatory agent.

Antibacterial Activity

Compounds containing the 1,3,4-oxadiazole core exhibit antibacterial properties. They could serve as alternatives to existing antibiotics. Notably, some derivatives have shown greater potency than ampicillin against bacterial strains .

properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-17(20-19-22-21-18(26-19)16-10-5-11-24-16)13-6-4-9-15(12-13)25-14-7-2-1-3-8-14/h1-4,6-9,12,16H,5,10-11H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAYHYPYTJUYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

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